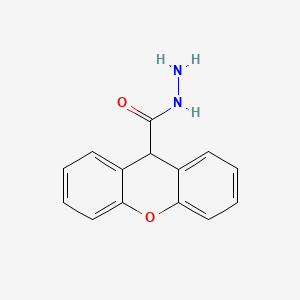

9H-xanthene-9-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNAWMSFFMKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970187 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5484-20-8 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 9H-xanthene-9-carbohydrazide

Foreword: The Significance of the Xanthene Scaffold in Modern Drug Discovery

The xanthene moiety, a dibenzo-γ-pyran, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. This has led to the development of xanthene derivatives with a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] 9H-xanthene-9-carbohydrazide, the subject of this guide, is a key intermediate, leveraging the versatile reactivity of the carbohydrazide group to unlock a vast chemical space for the synthesis of novel therapeutic agents. This document provides a comprehensive exploration of its synthesis and detailed characterization, intended to empower researchers and drug development professionals in their pursuit of innovative medicines.

Strategic Synthesis: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available 9H-xanthene-9-carboxylic acid. This strategy ensures high yields and purity of the final product. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 9H-xanthene-9-carboxylate

The initial step involves the Fischer esterification of 9H-xanthene-9-carboxylic acid. The use of a large excess of ethanol not only serves as the solvent but also drives the equilibrium towards the product, maximizing the yield. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity for nucleophilic attack by ethanol.

Materials:

-

9H-xanthene-9-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-xanthene-9-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (20-50 equivalents).

-

Acid Catalysis: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 9H-xanthene-9-carboxylate.[2]

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[2]

Part 2: Synthesis of this compound

The final step is the hydrazinolysis of the synthesized ethyl ester. This nucleophilic acyl substitution reaction involves the replacement of the ethoxy group of the ester with a hydrazine moiety. The reaction is typically carried out in an alcoholic solvent.

Materials:

-

Ethyl 9H-xanthene-9-carboxylate

-

Hydrazine hydrate (99%)

-

Absolute ethanol

Procedure:

-

Reaction Setup: Dissolve ethyl 9H-xanthene-9-carboxylate (1.0 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and excess hydrazine. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₂ | |

| Molecular Weight | 240.26 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 247 °C (decomposes) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on predictive models and analysis of similar structures.[3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~ 8.5 - 9.5 | broad s | -NH- |

| ~ 7.0 - 7.5 | m | Aromatic-H |

| ~ 4.9 - 5.1 | s | H-9 |

| ~ 4.0 - 4.5 | broad s | -NH₂ |

s = singlet, m = multiplet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 165 - 170 | C=O |

| ~ 150 - 155 | Aromatic C-O |

| ~ 120 - 130 | Aromatic CH |

| ~ 115 - 120 | Aromatic C (quaternary) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H stretch | -NH and -NH₂ (Hydrazide) |

| ~ 1650 | C=O stretch (Amide I) | Carbonyl (Hydrazide) |

| 1200 - 1300 | Asymmetric C-O-C stretch | Ether (Xanthene core) |

Mass Spectrometry (MS)

| m/z | Ion Identity | Description |

| 240 | [C₁₄H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 181 | [C₁₃H₉O]⁺ | Xanthyl cation |

The fragmentation pattern in mass spectrometry is particularly informative. A prominent peak at m/z 181, corresponding to the stable xanthyl cation, is a strong indicator of the core structure, arising from the cleavage of the C9-carbonyl bond.[3]

Applications in Drug Development and Research

The carbohydrazide functional group of this compound is a versatile handle for the synthesis of a diverse library of derivatives. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, or be acylated to generate more complex amide structures. This synthetic accessibility makes it a valuable starting material for the development of novel compounds with potential therapeutic applications. For instance, derivatives of 9H-xanthene-9-carboxylic acid have been investigated as potent and orally available positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1), which are of interest for treating neurological disorders.[4] Furthermore, the xanthene scaffold is known to be a feature in compounds with antioxidant properties.[5]

Caption: Derivatization potential of this compound.

Conclusion

This technical guide has provided a detailed, field-proven framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this valuable intermediate and verify its structure with a high degree of confidence. The synthetic versatility of this molecule, coupled with the inherent biological relevance of the xanthene scaffold, positions this compound as a cornerstone for the development of next-generation therapeutics.

References

- Gorokhov, V. Yu., & Gorokhov, V. Yu. (2025, March). Synthesis and Antioxidant Activity of N′-(9H-Xanthen-9-yl)carbohydrazides. Russian Journal of Organic Chemistry, 61(1), 35-40.

- da Silva, J. P., et al. (2017). Synthesis, spectroscopic and photophysical studies of xanthene derivatives. Journal of Molecular Structure, 1146, 636-644.

-

ResearchGate. (n.d.). 9H-Xanthene-9-carboxylic Acid[2][3][5]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 1604-08-6 (this compound). Retrieved from [Link]

- Namayandeh Niasarab, F., & Moradian, M. (2024).

-

ResearchGate. (2025, September 2). Green Synthesis of 9-Aryl Xanthene Diones via MCRs Using MgO@CSCA Catalyst: Characterization and Reusability. Retrieved from [Link]

- Nirwan, S. A., et al. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review.

- Gębczak, K., et al. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules, 23(8), 2051.

-

ResearchGate. (2020, April 2). Experimental and DFT Studies on the FT‐IR, NMR and UV/Vis Spectra of a Xanthene Derivative: The Case of 9‐benzoyl‐3,4,5,6,7,9‐hexahydro‐1h‐xanthene‐1,8(2h)‐dione. Retrieved from [Link]

- Kumar, K. S., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives.

-

PubMed. (2018, August 17). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 9H-xanthene-9-carbohydrazide

This guide provides an in-depth technical exploration of the crystal structure analysis of 9H-xanthene-9-carbohydrazide, a molecule of significant interest in medicinal chemistry. The xanthene scaffold is a "privileged structure," known to be a core component in a variety of biologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The addition of a carbohydrazide functional group introduces a versatile handle for creating diverse molecular libraries and enhances the potential for specific intermolecular interactions, which are crucial for drug-receptor binding.[4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and a detailed analysis of the structural features that govern the solid-state behavior of this class of compounds. We will delve into the experimental causality behind procedural choices, ensuring a robust and reproducible scientific narrative.

The Strategic Importance of Crystal Structure Analysis

Understanding the three-dimensional arrangement of atoms in a crystalline solid is paramount in drug development. Single-crystal X-ray diffraction is the definitive technique for elucidating this arrangement, providing precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.[5] This knowledge is instrumental in:

-

Structure-Activity Relationship (SAR) Studies: Correlating the spatial arrangement of functional groups with biological activity to guide the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, stability, and bioavailability.

-

Rational Drug Design: Providing an empirical basis for computational modeling and docking studies to predict and understand ligand-protein interactions.

Synthesis and Crystallization: The Genesis of a Perfect Crystal

The journey to an accurate crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective route to this compound involves a two-step process starting from 9H-xanthene-9-carboxylic acid.

Experimental Protocol:

-

Esterification: 9H-xanthene-9-carboxylic acid is first converted to its corresponding methyl ester, methyl 9H-xanthene-9-carboxylate. This is typically achieved by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The ester is then purified by recrystallization.

-

Hydrazinolysis: The purified methyl ester is subsequently reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is refluxed for several hours, during which the carbohydrazide precipitates out of the solution upon cooling.

Causality of Experimental Choices:

-

The initial esterification step is crucial as esters are generally more reactive towards nucleophiles like hydrazine than the corresponding carboxylic acids.

-

The choice of methanol as both a reagent and a solvent in the first step simplifies the reaction setup and workup.

-

Ethanol is a good solvent for the hydrazinolysis step as it dissolves the ester at elevated temperatures but allows for the precipitation of the less soluble carbohydrazide upon cooling, facilitating its isolation.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.

Experimental Protocol:

-

Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or a mixture with a more volatile co-solvent) to prepare a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis: Deciphering the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure.

dot digraph X-ray_Diffraction_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Crystal_Selection [label="Crystal Selection & Mounting"]; Data_Collection [label="X-ray Data Collection"]; Structure_Solution [label="Structure Solution"]; Structure_Refinement [label="Structure Refinement"]; Data_Analysis [label="Data Analysis & Visualization"];

Crystal_Selection -> Data_Collection; Data_Collection -> Structure_Solution; Structure_Solution -> Structure_Refinement; Structure_Refinement -> Data_Analysis; } केंद Workflow for Single-Crystal X-ray Diffraction Analysis

Data Collection and Processing

A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall agreement between the calculated and observed structure factors.

The Crystal Structure of 9H-xanthene Derivatives: A Case Study of Methyl 9H-xanthene-9-carboxylate

While the crystal structure of this compound is not publicly available, a detailed analysis of the closely related methyl 9H-xanthene-9-carboxylate provides invaluable insights into the expected structural features.[1][2]

Table 1: Crystallographic Data for Methyl 9H-xanthene-9-carboxylate [1][2]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂O₃ |

| Formula Weight | 240.25 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.6601 (16) |

| b (Å) | 5.7624 (3) |

| c (Å) | 15.7578 (9) |

| β (°) | 92.933 (4) |

| Volume (ų) | 2327.0 (2) |

| Z | 8 |

| Temperature (K) | 123 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.050, wR2 = 0.106 |

Molecular Conformation

The xanthene core of the molecule is not planar but adopts a folded conformation, with a significant dihedral angle between the two benzene rings.[1][2] In the case of the methyl ester, this angle is 24.81 (9)°.[1][2] This boat-like conformation is a characteristic feature of the 9H-xanthene system. The ester substituent at the 9-position adopts a staggered conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of methyl 9H-xanthene-9-carboxylate is dominated by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking interactions.[1][2] These interactions link the molecules into a three-dimensional supramolecular network.

Predicted Structural Features of this compound

Based on the analysis of the methyl ester analog and the chemical nature of the carbohydrazide group, we can predict the key structural features of this compound.

The most significant difference between the methyl ester and the carbohydrazide is the presence of the -NH-NH₂ group. This group introduces strong hydrogen bond donors (the N-H protons) and an additional hydrogen bond acceptor (the lone pair on the terminal nitrogen). Therefore, it is highly probable that the crystal structure of this compound will be dominated by a robust network of N-H···O=C hydrogen bonds . These strong, directional interactions are likely to play a primary role in dictating the crystal packing, potentially leading to the formation of well-defined hydrogen-bonded motifs such as chains or sheets.

In addition to these strong hydrogen bonds, weaker interactions similar to those observed in the methyl ester, such as π-π stacking between the aromatic xanthene rings and C-H···π interactions , are also expected to contribute to the overall stability of the crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of this compound, and its derivatives, is a critical step in harnessing their full therapeutic potential. While a definitive crystal structure for the title compound remains to be published, the analysis of a close analog provides a solid foundation for understanding its likely solid-state architecture. The predicted prevalence of strong N-H···O=C hydrogen bonds suggests a highly organized and stable crystal packing.

Future work should focus on obtaining high-quality single crystals of this compound to experimentally validate these predictions. A detailed comparison of the experimental structure with the insights presented in this guide will further refine our understanding of the structure-property relationships in this important class of molecules and pave the way for the rational design of new and improved xanthene-based therapeutics.

References

-

Dean, P. M., Turanjanin, J., & MacFarlane, D. R. (2008). Methyl 9H-xanthene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o854. [Link]

-

ResearchGate. (n.d.). Methyl 9H-xanthene-9-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of 9H-xanthene-9-carboxylic acid.... Retrieved from [Link]

-

PubMed. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. Retrieved from [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 9H-xanthene-9-carbohydrazide Scaffold: Synthesis, Properties, and Therapeutic Potential

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" for their inherent ability to interact with diverse biological targets. The 9H-xanthene scaffold, a tricyclic system featuring a central dihydropyran ring fused to two benzene rings, is a quintessential example of such a framework.[1][2] When functionalized at the 9-position with a carbohydrazide moiety, it gives rise to the 9H-xanthene-9-carbohydrazide core—a versatile and highly reactive intermediate. This guide provides an in-depth exploration of this scaffold's fundamental properties, from its synthesis and chemical reactivity to its profound implications in drug discovery and development. For researchers and drug development professionals, understanding the core attributes of this scaffold is paramount to unlocking its full therapeutic potential.

Synthesis and Chemical Reactivity: Forging the Core

The strategic importance of the this compound scaffold lies in its accessibility through straightforward synthetic routes and the versatile reactivity of the carbohydrazide group.

Synthetic Pathway Rationale

The most common and efficient synthesis of this compound begins with the precursor, 9H-xanthene-9-carboxylic acid.[3] This precursor can be synthesized from xanthone, a readily available starting material. The transformation involves a critical reduction of the ketone in xanthone, followed by carboxylation at the newly activated 9-position.[1] The final step is a classic condensation reaction between the carboxylic acid (or its more reactive ester derivative) and hydrazine hydrate.

The choice of hydrazine hydrate as the nucleophile is deliberate; it provides the terminal -NHNH2 group that is the cornerstone of the scaffold's subsequent utility. This hydrazide moiety is a potent nucleophile, primed for a wide array of chemical transformations.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of ethyl 9H-xanthene-9-carboxylate to the target carbohydrazide. The use of the ethyl ester enhances the reactivity towards nucleophilic acyl substitution compared to the parent carboxylic acid.

Materials:

-

Ethyl 9H-xanthene-9-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Beaker, Buchner funnel, and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in absolute ethanol (10 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature. The excess hydrazine ensures the reaction goes to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

-

Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration and Washing: Collect the resulting white solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold water (to remove excess hydrazine) and then with a small amount of cold ethanol.

-

Drying: Dry the purified product, this compound, under vacuum to a constant weight. The typical melting point is around 247°C (with decomposition).[4]

Chemical Reactivity: A Gateway to Diversity

The carbohydrazide functional group (-CONHNH₂) is the scaffold's reactive hub. It serves as a versatile building block for creating extensive libraries of derivatives. Its primary reactivity stems from the terminal primary amine (-NH₂), which is a strong nucleophile.

This allows for facile condensation reactions with various electrophiles, most notably aldehydes and ketones, to form stable N-acylhydrazones (Schiff bases).[5] These hydrazones are not merely derivatives; they often form the basis of the final bioactive compound, with the substituents on the aldehyde or ketone playing a crucial role in modulating biological activity.

Caption: Key reactions of the this compound scaffold.

Spectroscopic and Physicochemical Properties

Thorough characterization of the this compound scaffold is essential for confirming its identity and purity. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.[6][7]

Core Spectroscopic Analysis Protocol

Objective: To confirm the structure and purity of a synthesized batch of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8]

-

Analyze chemical shifts (δ), integration values, and coupling patterns to confirm the presence of all expected protons and carbons.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups (N-H, C=O, C-O).[7]

-

-

Mass Spectrometry (MS):

-

Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ to confirm the molecular weight.[7]

-

Summary of Physicochemical and Spectroscopic Data

| Property | Data / Observation | Rationale / Interpretation |

| Molecular Formula | C₁₄H₁₂N₂O₂ | Based on the constituent atoms of the xanthene and carbohydrazide moieties. |

| Molecular Weight | 240.26 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Appearance | White to off-white solid | Typical appearance for the purified crystalline compound. |

| Melting Point | ~247°C (with decomposition)[4] | The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions (e.g., hydrogen bonding). |

| ¹H NMR (DMSO-d₆) | δ ~4.4 (s, 2H, -NH₂), δ ~4.8 (s, 1H, C₉-H), δ ~7.1-7.4 (m, 8H, Ar-H), δ ~9.2 (s, 1H, -CONH-) | The distinct singlets for the C₉-H and the amide/amine protons are characteristic. The aromatic region shows a complex multiplet for the eight protons of the fused benzene rings. |

| ¹³C NMR (DMSO-d₆) | δ ~45 (C-9), δ ~115-130 (Aromatic C-H), δ ~150 (Aromatic C-O), δ ~168 (C=O) | The carbonyl carbon (C=O) appears significantly downfield as expected. The signal for the sp³ carbon at the 9-position is a key identifier. |

| IR Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretch, amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1250 (C-O-C stretch, ether) | The presence of multiple N-H stretching bands confirms the carbohydrazide group. The strong carbonyl absorption is a prominent feature. The C-O-C stretch is characteristic of the xanthene core's ether linkage.[9] |

| Mass Spec (ESI-MS) | m/z ≈ 241.09 [M+H]⁺ | The protonated molecular ion peak confirms the molecular weight of the compound. |

Biological Activities and Therapeutic Landscape

The this compound scaffold is a launchpad for developing compounds with a remarkably broad spectrum of biological activities. The xanthene core itself is associated with properties like anti-inflammatory and antioxidant effects, while the carbohydrazide linker allows for the introduction of diverse pharmacophores that target specific diseases.[1][10]

Spectrum of Bioactivity

Derivatives synthesized from this core have demonstrated significant potential in several therapeutic areas:

-

Antimicrobial Activity: By condensing the carbohydrazide with various aromatic or heterocyclic aldehydes, researchers have developed potent antibacterial and antifungal agents.[11] The resulting hydrazones often function by disrupting microbial cell walls or inhibiting essential enzymes.

-

Anticancer Activity: Many xanthene derivatives exhibit cytotoxic activity against various cancer cell lines.[1][12] The mechanisms can be diverse, including the induction of apoptosis, inhibition of topoisomerase enzymes, and interference with cell signaling pathways.[12]

-

Antioxidant Activity: The xanthene nucleus can act as a free radical scavenger, and this property can be enhanced by appropriate substitutions. Studies on N'-(9H-xanthen-9-yl)carbohydrazides have shown promising antioxidant effects.[2][13]

-

Neuropharmacology: The scaffold has been instrumental in developing positive allosteric modulators (PAMs) of glutamate receptors, such as mGlu1, which are important targets for treating neurological disorders.[2][14]

Caption: Diverse biological activities of scaffold derivatives.

Quantitative Data on Biological Activities of Derivatives

The following table summarizes representative biological data for compounds derived from the this compound scaffold, illustrating its therapeutic potential.

| Derivative Type | Target Organism / Cell Line | Assay Type | Activity Metric (e.g., MIC, IC₅₀) | Reference |

| Xanthene Sulfonamide Derivatives | Staphylococcus aureus | MIC | 3.9 µg/mL | [11] |

| Xanthene Carboxamide Derivatives | Candida albicans | MIC | 7.8 µg/mL | [11] |

| N'-(substituted-benzylidene)-carbohydrazides | Vesicular stomatitis virus | Antiviral | Active | [13] |

| 9H-xanthene-9-carboxylic acid amides (mGlu1 PAMs) | mGlu1 Receptor | Enhancer | Potent activity | [14] |

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel this compound derivative against a bacterial strain.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

-

Test compound (derivative of the scaffold)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the exceptional versatility of the carbohydrazide functional group, provides a reliable and efficient platform for generating chemical diversity. The wide range of demonstrated biological activities—from antimicrobial to anticancer and neuroprotective—underscores its status as a privileged structure.[10][15]

Future research will undoubtedly continue to exploit this scaffold. The focus will likely be on creating more complex and targeted derivatives, perhaps through multi-component reactions or by using the scaffold as a foundation for fragment-based drug design. As our understanding of disease pathways deepens, the inherent adaptability of the this compound core will ensure its continued relevance in the quest for novel and effective therapeutics.

References

-

Correia-da-Silva, M., Sousa, E., & Pinto, M. M. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. European Journal of Medicinal Chemistry, 209, 113085. [Link]

-

Nirwan, S. A., Kadam, M. S., Shinde, S. A., Jawale, V. S., & Dhanmane, S. A. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 30-38. [Link]

-

Jain, S., & Rana, K. (2013). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research and Pharmaceutical Chemistry, 3(3), 633-639. [Link]

-

Kaur, A., & Kumar, V. (2019). A REVIEW ON XANTHENE-1,8(2H)-DIONE BASED COMPOUNDS. International Journal of Creative Research Thoughts, 7(3), 444-455. [Link]

-

Herole, R. A., Jat, R. K., & Dighe, R. D. (2022). A REVIEW ON ACRIDINE, XANTHENE AND ITS DERIVATIVES: SYNTHESIS, PHYSICAL AND PHARMACOLOGICAL PROPERTIES. Tropical Journal of Pharmaceutical and Life Sciences, 9(6), 01-12. [Link]

-

Vieira, E., et al. (2009). 9H-Xanthene-9-carboxylic Acid[10][15][16]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Journal of Medicinal Chemistry, 52(15), 4946-4949. [Link]

-

Gorokhov, V. Yu., et al. (2025). Synthesis and Antioxidant Activity of N′-(9H-Xanthen-9-yl)carbohydrazides. Russian Journal of Organic Chemistry, 61(1), 35-40. [Link]

-

Batistela, V. R., et al. (2017). Synthesis, spectroscopic and photophysical studies of xanthene derivatives. Journal of Molecular Structure, 1149, 746-756. [Link]

-

Song, Y., et al. (2019). Crystal structure of (E)-2-(3,6-bis(diethylamino)-9H-xanthen-9-yl)-N′-(quinoxalin-2-ylmethylene)benzohydrazide, C37H36N6O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1155-1157. [Link]

-

Park, H., et al. (2014). Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase. PLoS ONE, 9(2), e88101. [Link]

-

HSCprep. Understanding Molecular Structure. [Link]

-

PubChem. Xanthene-9-carboxylic acid. [Link]

-

Caliskan, B., et al. (2011). Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4180-4186. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-681. [Link]

-

Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

NIST. 9H-Xanthene. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 1604-08-6 [benchchem.com]

- 3. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1604-08-6 CAS MSDS (9-XANTHENECARBOXYLIC HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 9H-Xanthene [webbook.nist.gov]

- 10. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. informativejournals.com [informativejournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. ijcrt.org [ijcrt.org]

The Versatile Nexus: An In-depth Technical Guide to the Chemical Reactivity of 9H-xanthene-9-carbohydrazide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones for innovation. The 9H-xanthene core is one such "privileged structure," renowned for conferring a diverse range of biological activities to its derivatives.[1][2][3] This guide focuses on a particularly reactive and versatile derivative: 9H-xanthene-9-carbohydrazide . The strategic placement of the carbohydrazide functional group (-CONHNH₂) at the 9-position of the xanthene nucleus transforms it into a powerful synthetic intermediate, a gateway to a vast library of novel heterocyclic compounds with significant therapeutic potential.[1][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a deeper understanding of the causality behind experimental choices, the mechanistic underpinnings of the reactions, and the biological significance of the resulting molecules. We will explore the core reactivity of this compound, detailing its transformation into key heterocyclic systems such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, all of which are prominent pharmacophores in modern drug discovery.

Foundational Synthesis of this compound: The Starting Point

The journey into the reactivity of our target molecule begins with its synthesis. The most direct and widely adopted method involves the hydrazinolysis of a 9H-xanthene-9-carboxylic acid ester, typically the methyl or ethyl ester. This nucleophilic acyl substitution reaction is both efficient and reliable.

The causality for this choice of precursors is clear: 9H-xanthene-9-carboxylic acid is readily accessible, and its conversion to the corresponding ester facilitates a clean reaction with hydrazine hydrate. The ester is a better leaving group compared to the hydroxyl group of the carboxylic acid, thus driving the reaction towards the desired carbohydrazide.

Experimental Protocol: Synthesis of this compound

-

Esterification: To a solution of 9H-xanthene-9-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Ester): Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl 9H-xanthene-9-carboxylate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.[5]

-

Hydrazinolysis: Dissolve the crude methyl 9H-xanthene-9-carboxylate (1.0 eq) in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux for 8-12 hours. The product will often precipitate out of the solution upon cooling.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain pure this compound.[6]

The Nucleophilic Hydrazide: A Gateway to Diverse Heterocycles

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. This functionality serves as a versatile handle for constructing a variety of five- and six-membered heterocyclic rings through condensation and cyclization reactions.

Formation of Schiff Bases: The Imine Bridge

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form Schiff bases (hydrazones).[7][8][9] This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal amine on the carbonyl carbon. The resulting imine bond is a critical linker for developing novel compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[7][10][11]

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

Addition of Carbonyl: Add an equimolar amount (1.0 eq) of the desired aromatic or aliphatic aldehyde/ketone.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture under reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base.[6][7]

Workflow for Schiff Base Formation

Caption: General workflow for the synthesis of Schiff bases from this compound.

Cyclization to 1,3,4-Oxadiazoles: A Bioisosteric Replacement

The 1,3,4-oxadiazole ring is a key structural motif in medicinal chemistry, often used as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and pharmacokinetic properties.[12][13] this compound is an excellent precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common and effective method involves the cyclodehydration of an N-acylhydrazide intermediate.

The synthesis can be a one-pot or a two-step process. In a typical two-step synthesis, the carbohydrazide is first acylated with an acid chloride or anhydride. The resulting N,N'-diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[14] Alternatively, direct oxidative cyclization of the corresponding Schiff base can also yield 1,3,4-oxadiazoles.

-

Reactant Mixture: To a solution of this compound (1.0 eq) in a suitable solvent, add the desired aromatic carboxylic acid (1.0 eq).

-

Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (2-3 eq) to the mixture at 0 °C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent.[14]

Reaction Pathway to 1,3,4-Oxadiazoles

Caption: Two-step conceptual pathway for the synthesis of 1,3,4-oxadiazoles.

Synthesis of Pyrazole Derivatives: Building a Five-Membered Ring

Pyrazole derivatives are another class of heterocyclic compounds with immense pharmacological importance, found in drugs such as the anti-inflammatory celecoxib.[15][16] this compound can be utilized in the construction of pyrazole rings through condensation with 1,3-dicarbonyl compounds or their equivalents.[16][17]

The choice of a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, provides the necessary three-carbon backbone to form the five-membered pyrazole ring upon reaction with the two nitrogen atoms of the hydrazide. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

-

Reactant Solution: Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Dicarbonyl Addition: Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux for 5-7 hours.

-

Isolation: Cool the reaction to room temperature and pour it into ice-cold water.

-

Purification: The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried. Recrystallization from ethanol or another appropriate solvent affords the pure pyrazole derivative.[17][18]

Biological Significance and Structure-Activity Relationship Insights

The derivatization of this compound into various heterocyclic systems has yielded compounds with a broad spectrum of biological activities. The xanthene moiety itself is known to contribute to the bioactivity of molecules, and its combination with other pharmacologically active heterocycles often leads to synergistic effects.[2][19]

| Derivative Class | Reported Biological Activities | Key Structural Features |

| Schiff Bases | Antimicrobial, Antifungal, Anticancer[7][9][20] | The C=N imine linkage and the nature of the substituent from the aldehyde/ketone. |

| 1,3,4-Oxadiazoles | Anti-inflammatory, Antibacterial, Antifungal, Antiviral[12][13] | The metabolically stable oxadiazole ring and the substituents at positions 2 and 5. |

| Pyrazoles | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer[15][16][17] | The substituted pyrazole ring system. |

| Other Derivatives | Antioxidant, Antidiabetic[19][21] | Varies depending on the specific heterocyclic system synthesized. |

The lipophilicity and steric bulk of the substituents introduced play a crucial role in modulating the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings of Schiff bases or 1,3,4-oxadiazole derivatives can significantly impact their antimicrobial potency.[20]

Conclusion and Future Directions

This compound has firmly established itself as a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the carbohydrazide moiety provide a reliable platform for the generation of diverse molecular architectures. The resulting heterocyclic derivatives, incorporating the privileged xanthene scaffold, have consistently demonstrated a wide range of promising biological activities.

Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, such as microwave-assisted synthesis or the use of novel catalysts.[22] Furthermore, the exploration of a wider range of reactants for condensation and cyclization reactions will undoubtedly lead to the discovery of new derivatives with enhanced potency and novel mechanisms of action. The continued investigation into the structure-activity relationships of these compounds will be paramount in guiding the rational design of the next generation of xanthene-based therapeutic agents.

References

-

Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. (n.d.). Retrieved from [Link]

-

Gorokhov, V. Yu., et al. (2025). Synthesis and Antioxidant Activity of N′-(9H-Xanthen-9-yl)carbohydrazides. ResearchGate. Retrieved from [Link]

-

Vieira, R. P., et al. (2025). 9H-Xanthene-9-carboxylic Acid[1][6][23]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. ResearchGate. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Retrieved from [Link]

- Patel, P. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research.

-

REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. (n.d.). IJRPC. Retrieved from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Xanthenes in Medicinal Chemistry – Synthetic strategies and biological activities. (n.d.). ResearchGate. Retrieved from [Link]

- Balalaie, S., et al. (2012).

- Abdelhamid, I. A., et al. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. Arkivoc.

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. Retrieved from [Link]

-

Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers. (2025). ResearchGate. Retrieved from [Link]

-

Ng, Y. X. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Retrieved from [Link]

-

Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. (2021). PubMed. Retrieved from [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 9H‐thioxanthenes [a]All reactions were carried out in.... (n.d.). ResearchGate. Retrieved from [Link]

-

Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation. (2022). MDPI. Retrieved from [Link]

-

Antioxidant, Antimicrobial and Antiproliferative Activities of Synthesized 2,2,5,5-Tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Derivatives. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis, Identification and Biological Activity of New Heterocyclic Compounds from Reaction of New Schiff-Bases with Phathalic Anhydride. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. Retrieved from [Link]

-

Preparation of various Schiff's bases of 9-fluorenone and its biological application. (n.d.). JOCPR. Retrieved from [Link]

-

Methyl 9H-xanthene-9-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound|CAS 1604-08-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 8. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 9. Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 14. eprints.utar.edu.my [eprints.utar.edu.my]

- 15. chemrevlett.com [chemrevlett.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jpsbr.org [jpsbr.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. ijrpc.com [ijrpc.com]

- 20. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Derivatization of 9H-Xanthene-9-Carbohydrazide for Biological Screening

Executive Summary

The 9H-xanthene tricycle is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] When functionalized at the 9-position with a carbohydrazide moiety, this scaffold is transformed into a highly versatile building block, 9H-xanthene-9-carbohydrazide, ripe for chemical elaboration.[4] The terminal primary amine of the hydrazide group serves as a potent nucleophile and a key reactive handle for constructing diverse molecular libraries. This guide provides a comprehensive technical overview of the principal derivatization strategies for this compound, offering field-proven experimental protocols and explaining the causal logic behind these synthetic choices. We will explore the synthesis of Schiff bases and the subsequent cyclization into key heterocyclic systems such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, linking these chemical transformations to their applications in biological screening for antimicrobial, anticancer, and neuropharmacological agents.

The Scientific Rationale: A Privileged Scaffold Meets a Versatile Synthon

The 9H-Xanthene Scaffold: A Core of Biological Significance

The xanthene ring system, a dibenzo-γ-pyran, is not merely a passive carrier scaffold. Its rigid, nearly planar tricyclic structure and specific electronic properties contribute directly to molecular recognition at biological targets.[3] This framework is prevalent in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][5] The substituents at the C-9 position are particularly critical as they project out from the core, profoundly influencing the molecule's physicochemical properties and its interaction with biological receptors.[2]

The Carbohydrazide Moiety: A Gateway to Chemical Diversity

The true synthetic power of this compound lies in the -CONHNH₂ group.[4] This functional group is a superior synthon for several reasons:

-

Nucleophilicity: The terminal -NH₂ group is a strong nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl chlorides.

-

Hydrogen Bonding: The hydrazide linkage contains both hydrogen bond donors (N-H) and acceptors (C=O), which are critical for binding to enzyme active sites and receptors.

-

Cyclization Potential: It is an ideal precursor for forming stable five- and six-membered heterocyclic rings, which are cornerstones of modern drug discovery.[6][7]

This combination of a biologically relevant core and a synthetically versatile handle makes this compound an exceptional starting point for developing novel therapeutic candidates.

Foundational Synthesis: Preparing the Core Building Block

The journey begins with the preparation of the starting material, this compound. The most direct route involves the hydrazinolysis of the corresponding ester, ethyl 9H-xanthene-9-carboxylate. This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group.

Experimental Protocol 2.1: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 9H-xanthene-9-carboxylate (1 equivalent, e.g., 25.4 g, 0.1 mol) in absolute ethanol (100 mL).[8]

-

Reagent Addition: To the stirred suspension, add hydrazine hydrate (80-99%, 3-5 equivalents, e.g., 15 mL, ~0.3 mol) dropwise at room temperature.[9][10] The excess hydrazine drives the reaction to completion.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Purification: Collect the white crystalline precipitate by vacuum filtration, wash it thoroughly with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual impurities.

-

Drying: Dry the product in a vacuum oven at 50-60°C to yield this compound as a stable, white solid.

Caption: Workflow for the synthesis of the core carbohydrazide.

Key Derivatization Strategies & Protocols

With the core building block in hand, we can now explore the primary derivatization pathways.

Synthesis of N'-Aryl/Alkylidene-9H-xanthene-9-carbohydrazides (Schiff Bases)

The condensation of the carbohydrazide with aldehydes or ketones is one of the most straightforward and effective methods to introduce significant structural diversity. The resulting N-acylhydrazones, or Schiff bases, are often biologically active themselves and serve as intermediates for further cyclization reactions.[11][12]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.[11]

-

Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and accelerating the reaction.

-

Aldehyde/Ketone Addition: Add the desired aromatic or aliphatic aldehyde/ketone (1-1.1 equivalents) to the solution.

-

Reaction: Reflux the mixture for 2-5 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by recrystallization.

Caption: General reaction scheme for Schiff base synthesis.

Cyclization into 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a well-known bioisostere of amide and ester functionalities, often introduced to improve metabolic stability and pharmacokinetic properties.[13][14] The most common synthesis involves the dehydrative cyclization of a diacylhydrazine intermediate, which can be formed in situ.

-

Reactant Mixture: In a round-bottom flask, mix this compound (1 equivalent), a desired aromatic carboxylic acid (1 equivalent), and a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃, 3-5 equivalents) or polyphosphoric acid (PPA).[10][15]

-

Reaction Conditions: Gently heat the mixture under reflux for 3-8 hours. The use of POCl₃ often requires a solvent-free condition or a high-boiling inert solvent.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid and quench the POCl₃. This step must be performed in a fume hood with extreme caution due to the vigorous reaction.

-

Isolation & Purification: The solid product that precipitates is collected by filtration, washed with water until neutral, and then dried. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Caption: Synthesis of 1,3,4-oxadiazole derivatives.

Synthesis of Pyrazole-Containing Xanthene Hybrids

Pyrazoles are another cornerstone heterocyclic scaffold in pharmacology, known for a wide array of activities including anti-inflammatory and anticancer effects.[7] The classic Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is readily adaptable here.[16]

-

Reactant Mixture: Dissolve this compound (1 equivalent) in glacial acetic acid or ethanol.

-

Dicarbonyl Addition: Add a 1,3-dicarbonyl compound (1 equivalent), such as acetylacetone (to yield a dimethylpyrazole) or ethyl acetoacetate (to yield a methylpyrazolone), to the solution.

-

Reaction: Reflux the reaction mixture for 6-12 hours. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7]

-

Isolation: Cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Caption: Knorr synthesis for pyrazole derivatives.

Biological Screening & Structure-Activity Relationship (SAR) Insights

The derivatization of this compound generates a library of compounds ready for biological evaluation. The goal is to identify lead compounds and understand the relationship between chemical structure and biological activity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 1604-08-6 [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. schiff bases synthesis: Topics by Science.gov [science.gov]

- 13. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. eprints.utar.edu.my [eprints.utar.edu.my]

- 16. benchchem.com [benchchem.com]

9H-Xanthene-9-Carbohydrazide: A Privileged Scaffold and Versatile Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient lead generation and optimization. These molecular frameworks are capable of interacting with multiple, distinct biological targets, thereby offering a rich foundation for library synthesis. The 9H-xanthene core is a prominent example of such a scaffold, a tricyclic heterocyclic system whose derivatives have demonstrated a remarkable breadth of biological activities. This technical guide focuses on a particularly valuable derivative, 9H-xanthene-9-carbohydrazide , elucidating its role as a versatile and strategic building block. By leveraging the inherent biological relevance of the xanthene nucleus and the synthetic flexibility of the carbohydrazide functional group, researchers can access a vast and diverse chemical space, paving the way for novel therapeutics in areas ranging from neuropharmacology to oncology and infectious diseases.

The Strategic Value of the Xanthene Scaffold

The "Privileged Scaffold" Concept in Drug Design

Introduced by Evans et al. in 1988, the term "privileged structure" refers to molecular scaffolds that are not only recurrent in existing drugs and natural products but also possess the ability to serve as high-affinity ligands for a variety of biological targets.[1] The strategic advantage of employing these scaffolds lies in accelerating the drug discovery process. Instead of starting from a blank slate, medicinal chemists can use a proven framework, modifying its peripheral substituents to achieve desired potency, selectivity, and pharmacokinetic properties. The xanthene ring system is a quintessential example of such a privileged scaffold.[1][2]

The 9H-Xanthene Core: Physicochemical Properties and Biological Significance

The 9H-xanthene is an oxygen-containing tricyclic compound that forms the structural basis for a wide array of synthetic and naturally occurring molecules.[3][4] Its rigid, near-planar structure provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules. Crucially, the substituents at the C-9 position have a profound impact on the molecule's overall physicochemical properties and, consequently, its biological activity.[3][5]

The versatility of the xanthene nucleus is evidenced by the extensive range of pharmacological activities attributed to its derivatives, including:

This broad bioactivity underscores the scaffold's ability to present pharmacophoric features in a conformationally favorable manner for multiple receptor types.[5]

Introducing this compound: Bridging the Scaffold to Functional Diversity

This compound is a key synthetic intermediate that strategically combines the privileged xanthene core with a highly versatile carbohydrazide functional group (-CO-NH-NH₂).[2] This "handle" is not merely a linker; it is a reactive moiety that serves as a gateway for a multitude of chemical transformations, enabling the construction of large, diverse libraries of novel compounds for high-throughput screening and lead optimization.[2][12]

Caption: The core concept of this compound.

Synthesis and Chemical Reactivity

Core Synthesis: A Streamlined Approach

The most direct and widely adopted method for synthesizing this compound involves a two-step process starting from the commercially available 9H-xanthene-9-carboxylic acid. The causality behind this choice is clear: it leverages the most acidic proton at C-9, which is readily functionalized.

-

Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a critical activation step. The ester is less acidic and more electrophilic at the carbonyl carbon than the parent acid, making it an ideal substrate for nucleophilic attack by hydrazine. A common method is the Fischer esterification, using an excess of alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄).

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable carbohydrazide. This reaction is typically performed in an alcoholic solvent and driven to completion by heating.[13]

The Carbohydrazide Handle: A Gateway to Diverse Derivatives

The true power of this compound lies in the reactivity of its terminal -NH₂ group. This functionality opens the door to a vast array of derivatives.

-

Hydrazones (Schiff Bases): Condensation with various aldehydes and ketones yields hydrazones. This is one of the most common and powerful applications, as the resulting C=N bond extends the conjugated system and allows for the introduction of a wide variety of aryl and alkyl substituents, each modulating the compound's steric and electronic properties.[12][14]

-

Amides and Sulfonamides: Acylation or sulfonylation of the terminal nitrogen leads to the formation of stable amides and sulfonamides.

-

Heterocyclic Rings: The carbohydrazide moiety is a precursor for synthesizing various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores in medicinal chemistry.[11]

Caption: Synthetic workflow from starting material to diverse derivatives.

Applications in Medicinal Chemistry: Case Studies

The strategic application of this compound has led to the discovery of potent modulators of several important biological targets.

Neuropharmacology: Potent mGlu1 Positive Allosteric Modulators (PAMs)

A landmark application of this scaffold is in the development of potent and orally available positive allosteric modulators for the metabotropic glutamate receptor 1 (mGlu1).[2][11] mGlu1 is a Class C G-protein coupled receptor (GPCR) critical for synaptic plasticity and neuronal excitability.

-

Causality of Design: The rigid xanthene core acts as an ideal scaffold to position substituents in the correct spatial orientation to bind to an allosteric site on the mGlu1 receptor, distinct from the site where the endogenous ligand (glutamate) binds. The carbohydrazide was used to synthesize derivatives, such as amides and tetrazoles, which were found to be crucial for potency.[11] These PAMs don't activate the receptor on their own but enhance its response to glutamate, offering a more nuanced and potentially safer therapeutic approach for neurological disorders.

Combating Oxidative Stress: Design of Novel Antioxidants

Oxidative stress is implicated in a wide range of pathologies, including neurodegenerative diseases and cancer.[14] Research into N'-(9H-xanthen-9-yl)carbohydrazides has demonstrated significant antioxidant activity.[2][14]

-

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature of the substituent attached to the hydrazide moiety influences the antioxidant capacity.[14] The xanthene ring itself can participate in scavenging free radicals, and the hydrazide/hydrazone portion can chelate metal ions or donate hydrogen atoms, synergistically contributing to the overall antioxidant effect.

Broad-Spectrum Bioactivity: Antimicrobial and Anticancer Applications

By condensing this compound with various substituted aromatic aldehydes, researchers have generated libraries of hydrazones with significant antimicrobial and anticancer activities.[10] The rationale is that the resulting planar, aromatic structures can effectively intercalate with DNA or bind to key enzymatic pockets in pathogens and cancer cells.

| Derivative Class | Therapeutic Area | Target/Mechanism of Action | Representative Activity |

| Xanthene-tetrazoles | Neuropharmacology | mGlu1 Receptor Positive Allosteric Modulator | Potentiation of glutamate response |

| N'-Aryl-carbohydrazides | Antioxidant | Free Radical Scavenging, Metal Chelation | Significant DPPH scavenging activity |

| N'-Benzylidene-carbohydrazides | Antimicrobial | Disruption of microbial cell wall/enzymes | MIC values in the low µg/mL range |

| Hydrazone Derivatives | Oncology | Apoptosis Induction, Enzyme Inhibition | Cytotoxicity against various cancer cell lines |

Table 1: Summary of Biological Activities of this compound Derivatives.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems. Success is determined by standard analytical techniques (TLC, NMR, MS) confirming product formation and purity at each stage.

Protocol: Synthesis of this compound

-

Objective: To synthesize the core building block from its corresponding ester.

-

Materials:

-

Ethyl 9H-xanthene-9-carboxylate (1.0 eq)

-

Hydrazine hydrate (80% solution, 5.0 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve ethyl 9H-xanthene-9-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold distilled water.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

-

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should be sharp and consistent with literature values.

Protocol: Synthesis of a Representative N'-Benzylidene-9H-xanthene-9-carbohydrazide

-

Objective: To demonstrate the utility of the building block by synthesizing a hydrazone derivative.

-

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount, 2-3 drops)

-

-

Procedure:

-

Suspend this compound in ethanol in a round-bottom flask.

-

Add benzaldehyde to the suspension.

-

Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate usually indicates product formation.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure hydrazone.

-

-